N-Cyclopropylmethyl-3-ethynyl-benzamide
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Overview
Description
N-Cyclopropylmethyl-3-ethynyl-benzamide is an organic compound characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of a benzamide structure, with an ethynyl group at the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropylmethyl-3-ethynyl-benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-ethynylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with cyclopropylmethylamine to yield this compound.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reaction temperature is maintained at room temperature or slightly elevated.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropylmethyl-3-ethynyl-benzamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can react with the ethynyl group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-Cyclopropylmethyl-3-ethynyl-benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-Cyclopropylmethyl-3-ethynyl-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the cyclopropylmethyl group can enhance the binding affinity and specificity of the compound towards its target.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropylmethyl-3-ethynyl-aniline: Similar structure but with an aniline core instead of benzamide.
N-Cyclopropylmethyl-3-ethynyl-phenol: Similar structure but with a phenol core instead of benzamide.
Uniqueness
N-Cyclopropylmethyl-3-ethynyl-benzamide is unique due to the presence of both cyclopropylmethyl and ethynyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-3-ethynylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-10-4-3-5-12(8-10)13(15)14-9-11-6-7-11/h1,3-5,8,11H,6-7,9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLILGRRPIBOMFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(=O)NCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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